molecular formula C10H18S B1519368 (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane CAS No. 5718-75-2

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Cat. No.: B1519368
CAS No.: 5718-75-2
M. Wt: 170.32 g/mol
InChI Key: FAXNZPOZWCWYBD-UHFFFAOYSA-N
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Description

“(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane” is a biochemical used for proteomics research . Its molecular formula is C10H18S .


Molecular Structure Analysis

The molecular weight of “this compound” is 170.31 . The SMILES string representation of its structure is C[C@H]1CC[C@@H]2C[C@H]1SC2(C)C .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20°C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has been the subject of various studies focusing on its synthesis and structural properties. For instance, Baeva et al. (2014) explored the synthesis of functionally substituted heteroanalogs of bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane, which are biologically active substances. This includes compounds structurally related to (1R,4R,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (Baeva et al., 2014). Additionally, the crystal and molecular structures of similar derivatives have been determined by X-ray diffraction analysis, which helps in understanding their geometric and electronic properties (Lijian Liu, R. Zhuo, Ruyu Chen, 1995).

Synthesis and Stereochemistry

The synthesis and stereochemical aspects of derivatives of this compound and related compounds have been extensively studied. For example, the synthesis and reductions of related bicyclic compounds have been explored, providing insights into their stereochemical properties and potential applications (Grošelj et al., 2005). Similarly, studies on the conformation and electronic structure of analogous compounds have been carried out using NMR spectroscopy and other analytical techniques, offering valuable information about their molecular configurations (Hsing-Jang Liu, M. Ralitsch, 1990).

Potential Applications in Green Chemistry

Research has also focused on the potential applications of derivatives of this compound in green chemistry. For instance, Huang et al. (2019) explored the synthesis and herbicidal activities of certain derivatives, emphasizing their potential as environmentally friendly herbicides. This study showcases the broader applicability of such compounds in agricultural and environmental contexts (Daozhan Huang, Shouji Zhu, Hongyun Lan, Zhi-Wei Lin, Xiaoshu Wang, 2019).

Safety and Hazards

The compound is combustible . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves the cyclization of a precursor compound containing a sulfur atom and a bicyclic ring system. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-2-butene", "sulfur", "sodium hydride", "1,3-cyclohexadiene", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-butene-1-thiol", "2-methyl-2-butene is reacted with sulfur in the presence of sodium hydride to form 2-methyl-2-butene-1-thiol.", "Step 2: Synthesis of 1,4-cyclohexadiene-2-methyl-2-butene-1-thiol", "2-methyl-2-butene-1-thiol is reacted with 1,3-cyclohexadiene in the presence of acetic acid to form 1,4-cyclohexadiene-2-methyl-2-butene-1-thiol.", "Step 3: Synthesis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane", "1,4-cyclohexadiene-2-methyl-2-butene-1-thiol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form a bicyclic intermediate.", "The intermediate is then treated with magnesium sulfate to form (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane through cyclization." ] }

5718-75-2

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3

InChI Key

FAXNZPOZWCWYBD-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2C[C@H]1SC2(C)C

SMILES

CC1CCC2CC1SC2(C)C

Canonical SMILES

CC1CCC2CC1SC2(C)C

density

0.997-1.001

physical_description

Colourless to pale yellow clear liquid;  Earthy, citrus aroma with menthol-like undertones

Pictograms

Environmental Hazard

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 2
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 3
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 4
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 5
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 6
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Customer
Q & A

Q1: What makes isothiocineole a desirable catalyst for asymmetric epoxidation and aziridination reactions?

A1: Isothiocineole presents several advantages as a chiral catalyst:

  • Accessibility: It is readily synthesized from inexpensive and readily available starting materials like limonene and elemental sulfur. [, ]
  • Scalability: The synthesis of isothiocineole and its corresponding benzylsulfonium salt can be scaled to multi-gram quantities, making it suitable for practical applications. [, ]
  • High Selectivity: Isothiocineole demonstrates excellent enantioselectivities and diastereoselectivities in both epoxidation of aldehydes and aziridination of imines, providing access to a wide range of chiral epoxides and aziridines. []
  • Broad Substrate Scope: This catalyst exhibits effectiveness with various aromatic, aliphatic, and α,β-unsaturated aldehydes and imines, demonstrating its versatility in asymmetric synthesis. []

Q2: How does isothiocineole influence the stereochemical outcome of these reactions?

A: The high stereoselectivity observed with isothiocineole arises from its rigid bicyclic structure, which effectively differentiates the faces of the intermediate sulfur ylide. [] This leads to preferential attack from one side, resulting in high enantiomeric excesses in the final products. Further studies suggest that the degree of reversibility in betaine formation during the reaction mechanism significantly influences both diastereoselectivity and enantioselectivity. []

Q3: Beyond its use in epoxidation and aziridination, what future applications are envisioned for isothiocineole?

A: The exceptional selectivity and broad substrate scope of isothiocineole make it a promising candidate for exploring other asymmetric transformations. Researchers are continually investigating its potential in new reactions, aiming to expand its utility in synthesizing chiral building blocks for pharmaceuticals and other valuable compounds. Additionally, the application of isothiocineole in the total synthesis of complex natural products, as exemplified by its use in the synthesis of the anti-tuberculosis drug bedaquiline, highlights its potential for future applications in this area. []

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